3-溴-5-乙氧基苯-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

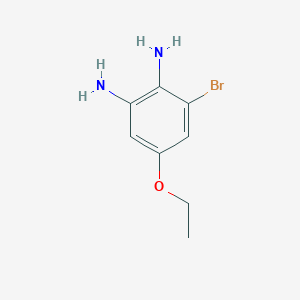

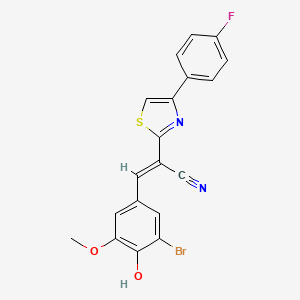

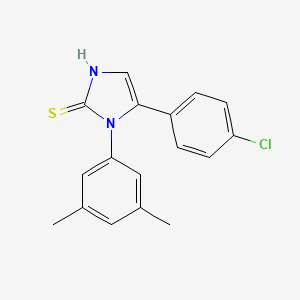

“3-Bromo-5-ethoxybenzene-1,2-diamine” is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 . The compound is canonicalized .

Synthesis Analysis

While specific synthesis methods for “3-Bromo-5-ethoxybenzene-1,2-diamine” were not found, general methods for the synthesis of similar compounds involve reactions such as bromination, methoxylation, and oxidation . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-ethoxybenzene-1,2-diamine” includes a bromine atom (Br), an ethoxy group (C2H5O), and two amine groups (NH2) attached to a benzene ring . The compound has a complexity of 145, a rotatable bond count of 2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-ethoxybenzene-1,2-diamine” include an exact mass of 230.00548 and a monoisotopic mass of 230.00548 . The compound has a topological polar surface area of 61.3 and a heavy atom count of 12 .科学研究应用

聚合物合成

其中一个应用涉及超支化聚合物的合成。Uhrich 等人(1992 年)证明,5-(溴甲基)-1,3-二羟基苯经历自缩合生成高分子量的聚合物。这些聚合物含有可以容易改性的酚基,显示了溴化化合物在制造功能性材料中的多功能性 Uhrich, K.,Hawker, C.,Fréchet, J.,& Turner, S.,1992。

环境科学

在环境科学中,研究氯化海水游泳池中紫外线过滤剂(如二苯甲酮-3)的降解产物具有重要意义。Manasfi 等人(2015 年)重点研究了氯化海水中的氧苯酮转化产物,其中由于氯与海水中的溴化物反应而形成的溴导致了更具毒性的溴化消毒副产物。这项研究强调了溴化化合物对环境的影响以及它们与水体中其他化学物质的相互作用 Manasfi, T.,Storck, V.,Ravier, S.,Demelas, C.,Coulomb, B.,& Boudenne, J.,2015。

有机化学

在有机化学领域,溴化化合物在开发新的合成方法中至关重要。例如,Cabello-Sanchez 等人(2007 年)进行的钯介导的杂环二胺 N-芳基化反应提供了对涉及溴苯反应的化学选择性的见解。这项研究阐明了溴化化合物在促进选择性有机转化中的作用 Cabello-Sanchez, N.,Jean, L.,Maddaluno, J.,Lasne, M.,& Rouden, J.,2007。

属性

IUPAC Name |

3-bromo-5-ethoxybenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJYOAHLFFDQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)Br)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethoxybenzene-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)

![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925420.png)